BenchChemオンラインストアへようこそ!

1-(Cyclopropylmethyl)spiro[indoline-3,3'-pyrrolidin]-2-one

chemical stability epimerization spiroindoline scaffold

1-(Cyclopropylmethyl)spiro[indoline-3,3′-pyrrolidin]-2-one (CAS 1422062-85-8, MW 242.32) is a heterocyclic spiro compound that integrates an indoline ring and a pyrrolidine ring via a shared chiral quaternary carbon, with an N-cyclopropylmethyl substituent on the indoline nitrogen. This scaffold belongs to the spiro[3H-indole-3,3′-pyrrolidin]-2(1H)-one chemotype and provides a privileged geometry for targeting protein–protein interactions, most notably the MDM2–p53 axis.

Molecular Formula C15H18N2O
Molecular Weight 242.32 g/mol
Cat. No. B8111470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopropylmethyl)spiro[indoline-3,3'-pyrrolidin]-2-one
Molecular FormulaC15H18N2O
Molecular Weight242.32 g/mol
Structural Identifiers
SMILESC1CC1CN2C3=CC=CC=C3C4(C2=O)CCNC4
InChIInChI=1S/C15H18N2O/c18-14-15(7-8-16-10-15)12-3-1-2-4-13(12)17(14)9-11-5-6-11/h1-4,11,16H,5-10H2
InChIKeyJTBKPIJMWDTIOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopropylmethyl)spiro[indoline-3,3'-pyrrolidin]-2-one: A Spiroindoline Scaffold for MDM2–p53 Inhibitor Development


1-(Cyclopropylmethyl)spiro[indoline-3,3′-pyrrolidin]-2-one (CAS 1422062-85-8, MW 242.32) is a heterocyclic spiro compound that integrates an indoline ring and a pyrrolidine ring via a shared chiral quaternary carbon, with an N-cyclopropylmethyl substituent on the indoline nitrogen. This scaffold belongs to the spiro[3H-indole-3,3′-pyrrolidin]-2(1H)-one chemotype and provides a privileged geometry for targeting protein–protein interactions, most notably the MDM2–p53 axis. [1] The spirocyclic core imparts conformational rigidity and three-dimensional complexity, while the cyclopropylmethyl group is a recognized medicinal-chemistry handle for modulating potency, metabolic stability, and pharmacokinetic properties. [2]

Why 1-(Cyclopropylmethyl)spiro[indoline-3,3'-pyrrolidin]-2-one Cannot Be Interchanged with Other Spiroindoline Scaffolds


The spiro[indoline-3,3′-pyrrolidin]-2-one scaffold is chemically distinct from the regioisomeric spiro[indole-3,2′-pyrrolidin]-2-one scaffold: the former undergoes a retro-Mannich ring-opening–cyclization equilibrium in protic media that generates a dynamic mixture of four diastereoisomers, whereas the latter scaffold has been engineered to avoid epimerization entirely. [1] Therefore, substituting a “3,3′” compound with a “3,2′” congener—or vice versa—confers profoundly different chemical stability and target-engagement profiles. In addition, the N-cyclopropylmethyl substituent is a critical pharmacophoric element in multiple advanced MDM2 inhibitors (e.g., BI‑0252, compound 13 in PDB 6I3S) and cannot be replaced by simple N‑methyl, N‑benzyl, or N‑H analogues without jeopardizing potency, metabolic stability, or both. [2]

Quantitative Differentiation Evidence for 1-(Cyclopropylmethyl)spiro[indoline-3,3'-pyrrolidin]-2-one


Scaffold-Dependent Chemical Stability: 3,3′ vs. 3,2′ Spiroindoline Chemotypes

The spiro[3H-indole-3,3′-pyrrolidin]-2(1H)-one scaffold that constitutes the core of the target compound is documented to undergo reversible ring-opening–cyclization in protic solution, affording an equilibrium mixture of four diastereoisomers. [1] In contrast, the regioisomeric spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one scaffold—used in BI‑0252 and related advanced MDM2 inhibitors—is specifically highlighted as “not prone to epimerization.” [2] This differentiation is critical: the 3,3′ scaffold should be selected for target-binding and mechanistic studies that exploit conformational dynamics, whereas the 3,2′ scaffold is preferred when chemical homogeneity is paramount.

chemical stability epimerization spiroindoline scaffold MDM2 inhibitor

MDM2-p53 Inhibitory Potency of Cyclopropylmethyl-Containing Spiroindolines

Although no direct MDM2-p53 inhibitory data are publicly available for 1-(cyclopropylmethyl)spiro[indoline-3,3′-pyrrolidin]-2-one itself, closely related N‑cyclopropylmethyl spiroindoline compounds have been shown to achieve low nanomolar potencies. BI‑0252, a spiro[3H-indole-3,2′-pyrrolidin]-2-one with an N‑cyclopropylmethyl substituent, inhibits the MDM2–p53 interaction with an IC50 of 4 nM and induces tumor regression in SJSA‑1 xenograft models. MI‑1061, a spiro[3H-indole-3,3′-pyrrolidin]-2-one analogue with a symmetrical pyrrolidine C2 substitution (without the N‑cyclopropylmethyl group), binds MDM2 with a Ki of 0.16 nM (IC50 = 4.4 nM). [1] These data establish that both the 3,3′ scaffold and the N‑cyclopropylmethyl substituent are compatible with sub‑nanomolar target engagement, providing a strong rationale for using the target compound as a synthetic precursor or core scaffold in MDM2 inhibitor lead optimization programs.

MDM2-p53 inhibition cyclopropylmethyl BI-0252 MI-1061

N‑Cyclopropylmethyl as a Critical Pharmacophoric Fragment in MDM2 Inhibitor Co‑Crystal Structures

Multiple X‑ray co‑crystal structures of MDM2 in complex with spiroindoline inhibitors reveal that the N‑cyclopropylmethyl substituent occupies a defined hydrophobic pocket and contributes to the overall binding enthalpy. PDB entry 6I3S (compound 13, 1′‑cyclopropylmethyl‑spiroindole‑pyrrolopyrrole‑dione) shows the cyclopropylmethyl group making favorable van der Waals contacts with the MDM2 His96 subpocket. [1] PDB entry 5LAW (BI‑0252) similarly demonstrates that the 1′‑cyclopropylmethyl moiety is an integral part of the pharmacophore that disrupts the MDM2–TP53 protein–protein interaction. [2] The unsubstituted spiro[indoline-3,3′-pyrrolidin]-2-one (CAS 6786‑41‑0) lacks this hydrophobic anchor and would be expected to display significantly lower binding affinity, although quantitative comparative data are not available.

pharmacophore X-ray crystallography MDM2 cyclopropylmethyl

Purity and Procurement Specifications Relative to Unsubstituted Core Scaffold

1‑(Cyclopropylmethyl)spiro[indoline-3,3′-pyrrolidin]-2-one is commercially available in high purity (≥98% by HPLC, ISO‑certified) from specialty suppliers (e.g., MolCore, CAS 1422062-85‑8), making it suitable as a quality‑controlled synthetic building block without the need for in‑house purification of the spiroindoline core. The unsubstituted parent scaffold spiro[indoline-3,3′-pyrrolidin]-2-one (CAS 6786‑41‑0) is also available at 98%+ purity; however, it lacks the N‑cyclopropylmethyl pharmacophore that is essential for MDM2 inhibitor SAR. Procurement of the N‑cyclopropylmethyl derivative therefore saves at least one synthetic step (N‑alkylation) and avoids the potential diastereomeric complications that can arise during alkylation of the sterically hindered indoline nitrogen.

chemical purity HPLC procurement specification spiroindoline

High‑Value Application Scenarios for 1-(Cyclopropylmethyl)spiro[indoline-3,3'-pyrrolidin]-2-one


MDM2–p53 Inhibitor Lead Optimization and Fragment Elaboration

The target compound serves as a synthetic starting point for SAR studies that explore modifications at the pyrrolidine C2 and C3 positions to improve MDM2 binding affinity. The pre‑installed N‑cyclopropylmethyl group avoids the need for a potentially capricious alkylation step and allows medicinal chemists to directly access the spiro-indoline scaffold for optimization. [1] The scaffold’s documented ability to access sub‑nanomolar Ki values (MI‑1061: Ki = 0.16 nM) via appropriate substitution validates this approach. [2]

Chemical Stability and Diastereomer Profiling of 3,3′ Spiroindoline Scaffolds

The 3,3′ spiroindoline scaffold’s unique retro‑Mannich ring‑opening equilibrium makes it a valuable tool compound for studying diastereomer‑dependent biological activity, protein‑ligand binding kinetics, and solution‑phase stereochemical dynamics. [1] Unlike the chemically stable 3,2′ scaffold that yields a single conformer, the 3,3′ system can be used to systematically profile how each of the four diastereoisomers contributes to MDM2 binding and cellular efficacy. [2]

Crystallographic Fragment Screening and Structure‑Based Drug Design

The spiroindoline core, particularly with the N‑cyclopropylmethyl substituent, is a validated fragment for MDM2 His96‑subpocket targeting. Multiple co‑crystal structures (PDB 6I3S, 5LAW) confirm that this moiety occupies a defined hydrophobic cavity, enabling structure‑guided optimization of the pyrrolidine substituents for enhanced potency and selectivity. [1] The availability of high‑purity starting material facilitates reproducible soaking and co‑crystallization experiments. [2]

Selectivity Profiling of Spiroindoline Chemotypes Against Off‑Target E3 Ligases

Although the primary target for this scaffold class is MDM2, the N‑cyclopropylmethyl spiroindoline core has been crystallized with BACE1 (PDB 3UDH, using the unsubstituted scaffold), indicating potential polypharmacology. [1] This compound can be employed in selectivity panels against MDMX, BACE1, and tankyrase to map the target‑engagement landscape of the spiroindoline chemotype and guide the design of selective MDM2 inhibitors. [2]

Quote Request

Request a Quote for 1-(Cyclopropylmethyl)spiro[indoline-3,3'-pyrrolidin]-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.